tert-butyl ((3R,4S)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate
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Overview
Description
tert-Butyl ((3R,4S)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate: is a chemical compound that features a tert-butyl group attached to a hydroxytetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tert-butyl ((3R,4S)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate typically involves the use of commercially available starting materials. One common method involves the reaction of N-tert-butoxycarbonyl-L-isoleucinal with allyl bromide through a Barbier reaction, followed by column chromatography for purification .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The reaction conditions are optimized to be mild, cost-effective, and efficient, making the process suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl ((3R,4S)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions typically involve reagents like sodium borohydride (NaBH4) in methanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield primary alcohols, while reduction can produce alcohol derivatives .
Scientific Research Applications
tert-Butyl ((3R,4S)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl ((3R,4S)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability. The hydroxytetrahydropyran ring can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity .
Comparison with Similar Compounds
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A precursor to biologically active natural products.
Uniqueness: tert-Butyl ((3R,4S)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate is unique due to its specific stereochemistry and the presence of both a tert-butyl group and a hydroxytetrahydropyran ring.
Properties
Molecular Formula |
C10H19NO4 |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
tert-butyl N-[(3R,4S)-4-hydroxyoxan-3-yl]carbamate |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-7-6-14-5-4-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8+/m1/s1 |
InChI Key |
FSSQTAOGGBWNKE-SFYZADRCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1COCC[C@@H]1O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCCC1O |
Origin of Product |
United States |
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